(2-Bromo-5-methoxyphenyl)(3-((4-chlorophenyl)sulfonyl)azetidin-1-yl)methanone - 1448069-67-7

(2-Bromo-5-methoxyphenyl)(3-((4-chlorophenyl)sulfonyl)azetidin-1-yl)methanone

Catalog Number: EVT-3010981
CAS Number: 1448069-67-7
Molecular Formula: C17H15BrClNO4S
Molecular Weight: 444.72
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

(3-(4-(2-Oxa-6-azaspiro[3.3]heptan-6-ylmethyl)phenoxy)azetidin-1-yl)(5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl)methanone (AZD1979)

(3-(4-(2-Oxa-6-azaspiro[3.3]heptan-6-ylmethyl)phenoxy)azetidin-1-yl)(5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl)methanone, also known as AZD1979, is a melanin-concentrating hormone receptor 1 (MCHr1) antagonist. [] It was developed as a potential treatment for obesity. [] During its development, a key focus was on optimizing its physicochemical properties to enhance central nervous system (CNS) exposure and minimize off-target effects, such as hERG channel interactions. [] AZD1979 exhibits favorable characteristics for CNS penetration, including appropriate lipophilicity, excellent permeability, and no efflux. [] Preclinical toxicology and safety pharmacology studies with AZD1979 did not reveal any significant adverse findings, leading to its advancement into clinical trials. [] Notably, AZD1979 undergoes metabolism in human hepatocytes, forming a series of glutathione-related metabolites. [] These include the glutathionyl, cysteinyl, cysteinylglycinyl, and mercapturic acid conjugates of AZD1979. [] The formation of these metabolites is not dependent on cytochrome P450 (P450) activity. [] Further investigations revealed that glutathione S-transferases (GSTs) catalyze the direct conjugation of glutathione with AZD1979, without requiring prior bioactivation by P450. []

Relevance:

-[amino]-N-(un/substituted-phenyl)acetamides

Compound Description:

This series of compounds were synthesized and investigated for their antibacterial and antifungal activities. [] They were derived from 2,3-dihydro-1,4-benzodioxin-6-amine, 4-chlorobenzenesulfonyl chloride, and various un/substituted anilines. [] The synthesis involved a three-step process, culminating in the formation of the target acetamide derivatives. [] These compounds were characterized using IR, 1H-NMR, and EI-MS spectral data to confirm their structures. [] Evaluation of their antimicrobial and antifungal activities, along with their hemolytic activity, revealed that some of these compounds exhibited promising antimicrobial potential with low hemolytic activity. [] Particularly noteworthy was the compound 2-[amino]-N-(3,5-dimethylphenyl)acetamide, which demonstrated significant antibacterial potential. []

Relevance:

The 2-[amino]-N-(un/substituted-phenyl)acetamides share a crucial structural element with (2-Bromo-5-methoxyphenyl)(3-((4-chlorophenyl)sulfonyl)azetidin-1-yl)methanone: a 4-chlorophenylsulfonyl group. This common feature highlights a connection in their chemical synthesis pathways and suggests they might exhibit overlapping biological activities, even though their overall structures differ significantly.

N-{[4-(5,9-Diethoxy-6-oxo-6,8-dihydro-7H-pyrrolo[3,4-g]quinolin-7-yl)-3-methylbenzyl]sulfonyl}-2-(2-methoxyphenyl)acetamide (MF498)

Compound Description:

N-{[4-(5,9-Diethoxy-6-oxo-6,8-dihydro-7H-pyrrolo[3,4-g]quinolin-7-yl)-3-methylbenzyl]sulfonyl}-2-(2-methoxyphenyl)acetamide, known as MF498, is a highly selective E-prostanoid receptor 4 (EP4) antagonist. [] Research has shown that MF498 effectively inhibits inflammation in a rat model of adjuvant-induced arthritis (AIA), a model for rheumatoid arthritis (RA). [] Additionally, it provides significant relief from pain in a guinea pig model of iodoacetate-induced osteoarthritis (OA). [] In terms of safety, MF498 demonstrated good tolerability in rat models of gastrointestinal toxicity, causing no mucosal leakage or erosions. [] Furthermore, it exhibited a similar renal effect to the COX-2 inhibitor MF-tricyclic in a furosemide-induced diuresis model, indicating its potential impact on renal function. [] These findings suggest that MF498 may hold therapeutic promise for the treatment of arthritis, particularly RA and OA. []

Relevance:

Organocatalytic [3+2] Cycloaddition Reaction Products

Compound Description:

The paper [] describes a novel method for synthesizing fully decorated sulfonyl 1,2,3-triazolyl imidazoles using an organocatalytic [3+2] cycloaddition reaction. This reaction utilizes β-ketosulfones and various aryl sulfonyl azides in the presence of a pyrrolidine catalyst. [] This approach allows for the creation of diverse sulfonyl 1,2,3-triazolyl imidazole derivatives with varying substituents, offering a versatile platform for drug discovery. [] The synthesized compounds were subsequently evaluated for their in vitro anticancer activity against three human cancer cell lines: MCF-7, MDA-MB-231, and A-549. [] The study identified four compounds with notable anticancer activity. [] Further investigation focused on their inhibitory activity against the tyrosine kinase epidermal growth factor receptor (EGFR), a key target in cancer therapy. [] Two compounds, 1-((4-chlorophenyl)sulfonyl)-5-(4-methoxyphenyl)-4-((1-methyl-1H-imidazol-2-yl)sulfonyl)-1H-1,2,3-triazole and 1-((4-chlorophenyl)sulfonyl)-4-((1-methyl-1H-imidazol-2-yl)sulfonyl)-5-(4-nitrophenyl)-1H-1,2,3-triazole, exhibited more potent EGFR inhibition than the reference drug erlotinib, highlighting their potential as anticancer agents. []

Relevance:

4-(4-Chlorophenyl)-3-chloro-1-{4-[5-(Substituted phenyl)-1-(phenylsulfonyl)-4,5-dihydro-pyrazol-3-yl]phenyl}azetidin-2-one Derivatives

Compound Description:

A series of 4-(4-Chlorophenyl)-3-chloro-1-{4-[5-(Substituted phenyl)-1-(phenylsulfonyl)-4,5-dihydro-pyrazol-3-yl]phenyl}azetidin-2-one derivatives were synthesized through a reaction of 3-chloro-1-{4-[5-(Substituted phenyl)-4,5-dihydro-pyrazol-3-yl]phenyl}-4-(4-Chlorophenyl)azetidin-2-one with benzenesulfonyl chloride in the presence of pyridine. [] The structures of these compounds were characterized using IR and 1H NMR spectroscopic data. [] Their antibacterial and antifungal activities were assessed using the broth dilution method. [] This series of compounds provides a valuable platform for exploring the structure-activity relationships of azetidin-2-one-based phenyl sulfonyl pyrazoline derivatives and their potential as antimicrobial agents. []

N-[4-bromo-2-[(3-bromo-1-phenylsulfonyl-1H-indol-2-yl)methyl]-5-methoxyphenyl]acetamide

Compound Description:

N-[4-bromo-2-[(3-bromo-1-phenylsulfonyl-1H-indol-2-yl)methyl]-5-methoxyphenyl]acetamide was structurally characterized using single-crystal X-ray diffraction. [] The analysis revealed a planar indole ring system and a distorted tetrahedral configuration around the sulfur atom in the phenylsulfonyl group. [] The study also noted that intramolecular C-H⋯O hydrogen bonds, involving the sulfonyl oxygen atoms, influenced the conformation of the phenylsulfonyl substituent relative to the indole moiety. [] In the crystal structure, intermolecular N-H⋯O hydrogen bonds and C-H⋯π interactions link the molecules, forming chains that extend throughout the crystal. [] Further interlinking of these chains occurs through C-H⋯π interactions, creating molecular layers parallel to the bc plane. [] Finally, π-π interactions involving the indole moiety's five- and six-membered rings connect these layers. []

Relevance:

Imidazo[1,2-a]pyridine-Isoquinoline Derivatives

Compound Description:

A series of novel imidazo[1,2-a]pyridine-isoquinoline hybrids were synthesized and evaluated for their anticancer activity against two human breast cancer cell lines, MCF-7 and MDA-MB231. [] The results showed that most of the synthesized compounds displayed superior activity against both cell lines compared with the reference drug erlotinib. [] Six compounds exhibited particularly high activity, surpassing that of erlotinib. [] These potent compounds were further investigated for their ability to inhibit EGFR tyrosine kinase activity. [] Three of these compounds demonstrated promising EGFR inhibitory potency, comparable to or exceeding that of erlotinib. [] In silico studies were also conducted to explore the interactions of these effective compounds with the EGFR receptor, revealing strong binding affinities and energy estimates consistent with their measured IC50 values. []

Relevance:

(5-bromo-3-hydroxybenzofuran-2-yl)(4-fluorophenyl)methanone

Compound Description:

(5-bromo-3-hydroxybenzofuran-2-yl)(4-fluorophenyl)methanone is a 2-aroyl-5-bromobenzo[b]furan-3-ol compound that was synthesized from salicylic acid and characterized using mass spectrometry, 1H NMR, and 13C NMR spectroscopy. [] The compound's structure was further confirmed through single-crystal X-ray diffraction studies. [] It was tested for in vitro cytotoxicity against four human cancer cell lines: KB, Hep-G2, Lu-1, and MCF7. [] Among the tested cell lines, it showed good inhibiting abilities on Hep-G2 cells, with IC50 values ranging from 1.39 to 8.03 μM. [] This suggests its potential as an anticancer agent targeting the Hep-G2 cell line.

Properties

CAS Number

1448069-67-7

Product Name

(2-Bromo-5-methoxyphenyl)(3-((4-chlorophenyl)sulfonyl)azetidin-1-yl)methanone

IUPAC Name

(2-bromo-5-methoxyphenyl)-[3-(4-chlorophenyl)sulfonylazetidin-1-yl]methanone

Molecular Formula

C17H15BrClNO4S

Molecular Weight

444.72

InChI

InChI=1S/C17H15BrClNO4S/c1-24-12-4-7-16(18)15(8-12)17(21)20-9-14(10-20)25(22,23)13-5-2-11(19)3-6-13/h2-8,14H,9-10H2,1H3

InChI Key

LAVOFMNJOYRUCA-UHFFFAOYSA-N

SMILES

COC1=CC(=C(C=C1)Br)C(=O)N2CC(C2)S(=O)(=O)C3=CC=C(C=C3)Cl

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.